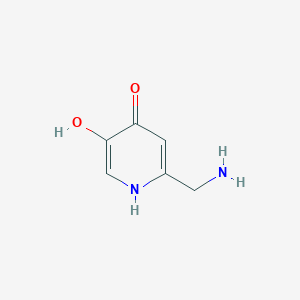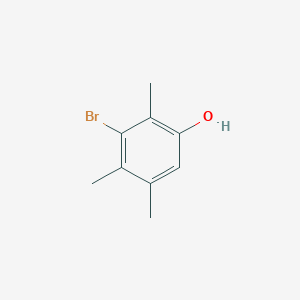![molecular formula C11H19N3 B8649283 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with N-(2-dimethylaminoethyl)-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
相似化合物的比较
Similar Compounds
- N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylaminoethyl)methacrylate
Uniqueness
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine stands out due to its unique combination of aromatic and aliphatic structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and greater versatility in chemical synthesis and research.
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H19N3/c1-13(2)8-9-14(3)11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 |
InChI 键 |
BXIJUQJYXZCOFB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
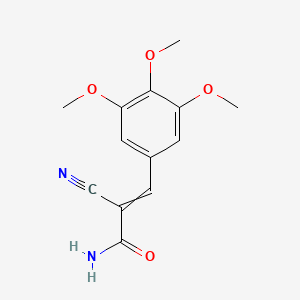
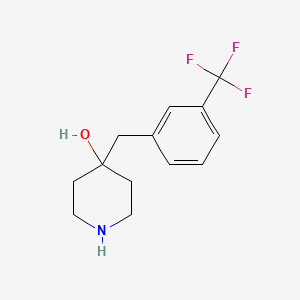
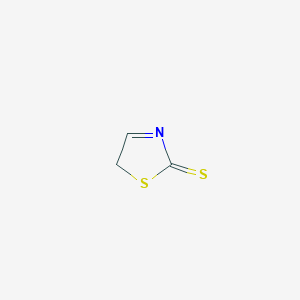
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)
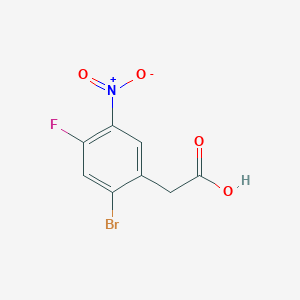
![4(3h)-Quinazolinone,2-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-8-methoxy-3-methyl-](/img/structure/B8649256.png)
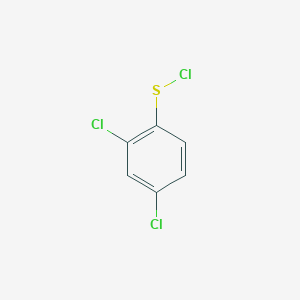
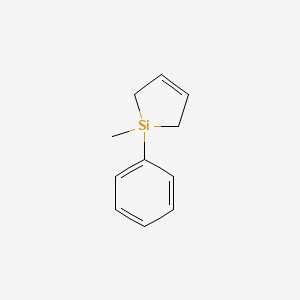
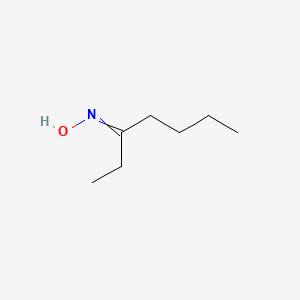
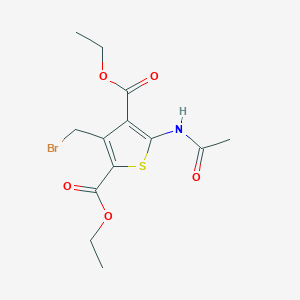
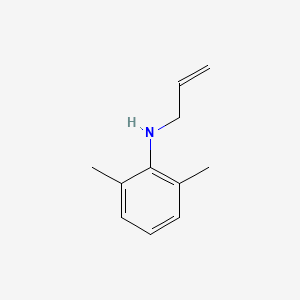
![2-{2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine](/img/structure/B8649307.png)
